Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a lithium ion, a fluorine atom, a tetrahydro-2H-pyran ring, and a benzo[d]imidazole moiety. Its distinct chemical properties make it valuable for applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps:
Formation of the Benzo[d]imidazole Core: This step often starts with the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzo[d]imidazole ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydro-2H-pyran Ring: This can be done through a nucleophilic substitution reaction where the tetrahydro-2H-pyran ring is introduced.
Lithiation: The final step involves the lithiation of the compound, which can be achieved using lithium reagents like n-butyllithium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]imidazole moiety.
Reduction: Reduction reactions can occur, especially at the fluorinated positions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorine and tetrahydro-2H-pyran sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Drug Development: Its potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: The compound’s unique structure allows it to interact with biological targets, making it a potential therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Polymer Synthesis: The compound can be used as a building block in the synthesis of advanced polymers with specific properties.
Chemical Manufacturing: It can be employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism by which Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The fluorine atom and the benzo[d]imidazole moiety play crucial roles in binding to these targets, influencing their activity and function. The lithium ion can also modulate the compound’s overall charge and reactivity, enhancing its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Lithium 4-fluoro-1H-benzo[d]imidazole-2-carboxylate: Lacks the tetrahydro-2H-pyran ring, making it less versatile in certain applications.
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom, which can affect its reactivity and binding properties.
Lithium 4-chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate: Substitutes chlorine for fluorine, which can alter its chemical and biological properties.
Uniqueness
Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is unique due to the combination of the fluorine atom, tetrahydro-2H-pyran ring, and benzo[d]imidazole core. This combination imparts distinct chemical reactivity and biological activity, making it valuable for a wide range of applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis and reactions to its applications and mechanisms of action
Properties
IUPAC Name |
lithium;4-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)15-12(13(17)18)16(10)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWCNQQCDFWHEB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C3=C(C(=CC=C3)F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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